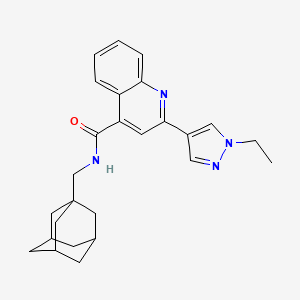

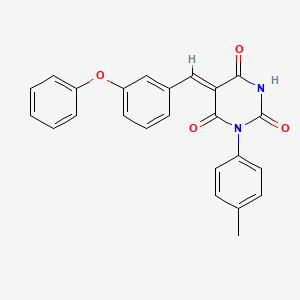

![molecular formula C20H19N3O4S B4579053 3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)

3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone

Overview

Description

Synthesis Analysis

The synthesis of thiazolidinones and imidazolidinones typically involves the condensation of appropriate aldehydes with thiosemicarbazones, followed by cyclization reactions. For instance, a related synthesis pathway includes the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride, leading to various thiazolidinone derivatives (Spoorthy et al., 2021). Another synthesis method involves the condensation of substituted bromo and nitrobenzyl benzylidene with imidazolidinediones and thiazolidinediones, highlighting the versatility in synthesizing such compounds (Amorim et al., 1992).

Molecular Structure Analysis

The molecular structure of thiazolidinones and imidazolidinones, including our compound of interest, can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed information on the molecular framework, functional groups, and overall conformation of the molecule. For example, the structural analysis of similar compounds has been established through comprehensive spectral data (Patel et al., 2010).

Chemical Reactions and Properties

Thiazolidinones and imidazolidinones undergo a range of chemical reactions, including nucleophilic addition, cyclization, and condensation reactions. These reactions are fundamental to modifying the chemical structure and enhancing the biological activity of these compounds. For example, the reaction of 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones demonstrates the chemical versatility of thiazolidinone derivatives (Zidar et al., 2009).

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to the queried chemical have been synthesized and characterized, emphasizing their potential in creating diverse chemical entities. For instance, a study on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed insights into anti-microbial activity and docking studies of newly synthesized analogues, showing the broad scope of applications in microbial resistance studies and drug design (Spoorthy et al., 2021).

Antimicrobial Evaluation

Research on compounds within the similar chemical family has extended into antimicrobial evaluations. This includes investigations into the antimicrobial activity of synthesized compounds, providing a foundation for the development of new antimicrobial agents (Dabholkar & Tripathi, 2011).

Antitubercular and Antimicrobial Agents

Another study focused on the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents, highlighting the potential of such compounds in addressing significant public health challenges related to tuberculosis and microbial infections (Samadhiya et al., 2014).

Antioxidant Capacity

The antioxidant capacity of dietary polyphenols was determined using assays, which could be relevant to understanding the antioxidant potential of related compounds. This research area underscores the importance of such compounds in oxidative stress and chronic disease prevention (Pérez‐Jiménez & Saura-Calixto, 2008).

Antiviral Activity

Exploration of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on the replication of viruses provides a platform for the development of novel antiviral agents. This research demonstrates the potential therapeutic applications of structurally related compounds in viral infections (Golankiewicz et al., 1995).

properties

IUPAC Name |

(5Z)-3-ethyl-1-methyl-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-3-22-19(24)18(21(2)20(22)28)12-14-7-9-17(10-8-14)27-13-15-5-4-6-16(11-15)23(25)26/h4-12H,3,13H2,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYVTMFSIOLURY-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])N(C1=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/N(C1=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)

![3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)

![{4-[(3-methyl-4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B4578977.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4578983.png)

![[1-(2-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4578987.png)

![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4579014.png)

![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)

![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)